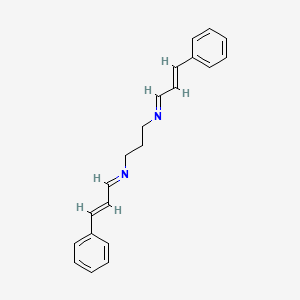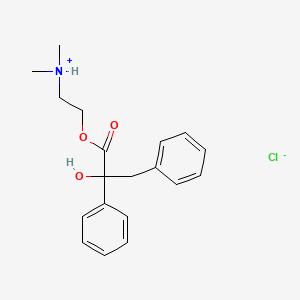
2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, an ethyl chain, and a benzylphenylglycolate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride typically involves multiple steps, starting with the preparation of the benzylphenylglycolate core. This can be achieved through esterification reactions involving benzyl alcohol and phenylglycolic acid. The dimethylaminoethyl group is then introduced via a nucleophilic substitution reaction using 2-dimethylaminoethyl chloride hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 2-dimethylaminoethyl chloride hydrochloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The benzylphenylglycolate moiety may interact with hydrophobic regions of target molecules, enhancing its overall activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethyl chloride hydrochloride: A precursor in the synthesis of 2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride.
Dimethylaminoethyl acrylate: An unsaturated carboxylic acid ester with a tertiary amino group.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives: Used as photoinitiators under LEDs.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
101756-44-9 |
|---|---|
Fórmula molecular |
C19H24ClNO3 |
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
2-(2-hydroxy-2,3-diphenylpropanoyl)oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-20(2)13-14-23-18(21)19(22,17-11-7-4-8-12-17)15-16-9-5-3-6-10-16;/h3-12,22H,13-15H2,1-2H3;1H |
Clave InChI |
BDAFZWLJHNGJAB-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCOC(=O)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
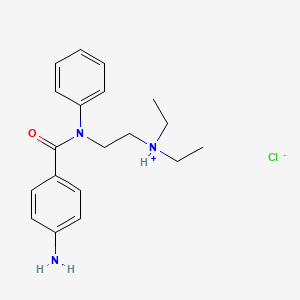
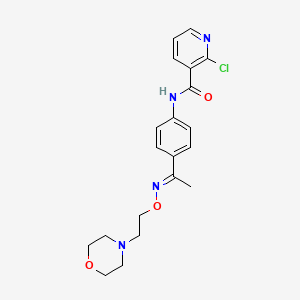

![16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13743484.png)
![Bicyclo[3.2.0]hept-6-en-3-one](/img/structure/B13743492.png)


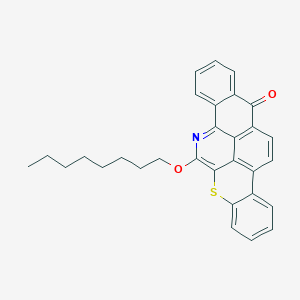
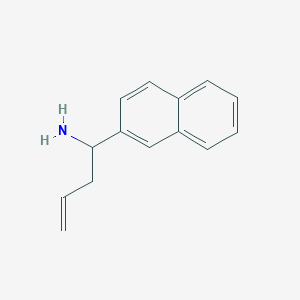
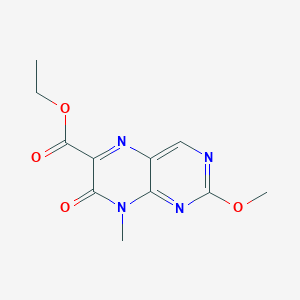
![[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)
![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)
